(3aR,6S,7R,7aS)-rel-1-Oxo-2-phenethyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
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Overview
Description
(3aR,6S,7R,7aS)-rel-1-Oxo-2-phenethyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with a unique structure that includes an epoxyisoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6S,7R,7aS)-rel-1-Oxo-2-phenethyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Ring: This step involves the cyclization of a suitable precursor to form the isoindole ring system.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(3aR,6S,7R,7aS)-rel-1-Oxo-2-phenethyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the epoxy group to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3aR,6S,7R,7aS)-rel-1-Oxo-2-phenethyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (3aR,6S,7R,7aS)-rel-1-Oxo-2-phenethyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The compound may act by binding to enzyme active sites or receptor proteins, thereby altering their function and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3aR,6S,7R,7aS)-rel-1-Oxo-2-phenethyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid: can be compared to other epoxyisoindole derivatives and related compounds with similar ring structures and functional groups.
Uniqueness
- The presence of the epoxy group and the specific stereochemistry of this compound distinguishes it from other compounds. This unique structure contributes to its distinct chemical reactivity and potential applications in various fields.
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(1R,5S,6R,7S)-4-oxo-3-(2-phenylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C17H17NO4/c19-15-14-13(16(20)21)12-6-8-17(14,22-12)10-18(15)9-7-11-4-2-1-3-5-11/h1-6,8,12-14H,7,9-10H2,(H,20,21)/t12-,13-,14+,17-/m0/s1 |
InChI Key |
MPBLVPMGVIUHFH-ZJOBFFGXSA-N |
Isomeric SMILES |
C1[C@]23C=C[C@H](O2)[C@@H]([C@@H]3C(=O)N1CCC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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